molecular formula C14H15NO B179721 1-Phenyl-1-pyridin-2-ylpropan-1-ol CAS No. 52100-47-7

1-Phenyl-1-pyridin-2-ylpropan-1-ol

Cat. No.: B179721
CAS No.: 52100-47-7
M. Wt: 213.27 g/mol
InChI Key: WZNNOTSNAIGFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1-pyridin-2-ylpropan-1-ol is a tertiary alcohol featuring a phenyl group and a pyridin-2-yl substituent attached to the same carbon atom of a propanol backbone. Its molecular formula is C₁₄H₁₅NO (calculated molecular weight: 213.28 g/mol).

Properties

CAS No.

52100-47-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-1-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C14H15NO/c1-2-14(16,12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11,16H,2H2,1H3

InChI Key

WZNNOTSNAIGFJA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle/Ring System Notable Properties/Data
This compound C₁₄H₁₅NO 213.28 Phenyl, pyridin-2-yl Pyridine (6-membered, N-containing) Theoretical properties inferred: Moderate polarity due to pyridine; potential H-bonding sites.
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol C₁₃H₁₉NO 205.30 Phenyl, pyrrolidinyl Pyrrolidine (5-membered, saturated N-ring) >98% purity (GC); stereospecific (1S,2R) configuration may enhance chiral selectivity .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.19 2-Amino-5-fluoro-pyridin-3-yl Pyridine with amino/fluoro groups Substitution pattern alters electronic density; amino group increases solubility .
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone C₂₃H₂₇NO₂ 349.47 Phenoxy, cyclopropane, pyrrolidinyl Cyclopropane + pyrrolidine 71% synthetic yield; diastereomeric ratio (6:1); oily form suggests low crystallinity .
1-(4-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol C₁₃H₂₀N₂O₂ 236.31 4-Methylphenoxy, piperazinyl Piperazine (6-membered, 2 N-atoms) Piperazine’s dual N-atoms enhance basicity and solubility compared to pyridine .

Critical Analysis of Structural and Functional Differences

Heterocyclic Influence: Pyridine vs. Piperazine: The compound in features a piperazine ring, which provides two basic nitrogen atoms, significantly altering solubility and reactivity compared to pyridine or pyrrolidine derivatives.

Functional Group Impact: The 2-amino-5-fluoro substitution in introduces hydrogen-bonding capacity and electron-withdrawing effects, which could modulate binding affinity in medicinal chemistry contexts.

Research Findings and Implications

  • Stereospecific Synthesis : The high diastereomeric ratio (6:1) in underscores the importance of reaction conditions in controlling stereochemical outcomes for complex analogs.
  • Purity and Stability : The >98% purity of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol suggests robust synthetic protocols, though its oily form may limit crystalline applications.
  • Biological Relevance : Piperazine and pyridine derivatives are common in pharmaceuticals (e.g., antihistamines, kinase inhibitors), implying that the target compound’s pyridin-2-yl group could offer unique binding profiles.

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